Methyl 2-azido-3-(2,3-difluorophenyl)prop-2-enoate
Overview
Description
“Methyl 2-azido-3-(2,3-difluorophenyl)prop-2-enoate” is a chemical compound with the molecular formula C10H7F2N3O2 and a molecular weight of 239.18 g/mol . It is not intended for human or veterinary use and is used for research purposes.
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C10H7F2N3O2 . The structure consists of a methyl group, an azido group, a difluorophenyl group, and a prop-2-enoate group.Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 239.18 g/mol . Detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Synthesis and Reactivity
Methyl 2-azido-3-(2,3-difluorophenyl)prop-2-enoate's reactivity has been studied in the context of generating α-azido-β,γ-unsaturated esters and subsequent allylic azide isomerization to create synthetic equivalents of γ-hydroxy-α-amino acids, showcasing its utility in asymmetric synthesis (Panek et al., 1992). Additionally, its behavior under storage and its transformation into methylidenepyrrolidine under certain conditions were explored, highlighting the effect of the β-substituent with respect to the azido group on its stability and reactivity (Gimalova et al., 2013).
Applications in Heterocyclic Synthesis
The compound plays a role in the synthesis of heterocyclic systems, such as the preparation of 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones, which are key intermediates for the development of various pharmaceutical agents (Selič et al., 1997). It also participates in the formation of highly substituted 2H-Azirine-2-carboxylates, demonstrating its utility in constructing nitrogen-containing rings, which are prevalent in numerous biologically active molecules (Patonay et al., 2008).
Contribution to Organic Photochemistry
In the realm of photochemistry, studies have been conducted on the photolysis of fluorinated aryl azides, including this compound, to understand the formation and reactions of singlet nitrenes. These investigations are crucial for the development of photoaffinity labeling techniques (Schnapp & Platz, 1993).
Novel Synthetic Routes and Derivatives
Exploration of new synthetic pathways has led to the creation of derivatives that exhibit potential as antimicrobial agents and inhibitors of penicillin-binding proteins, underscoring the compound's versatility in medicinal chemistry applications (Murugavel et al., 2016).
Properties
IUPAC Name |
methyl (Z)-2-azido-3-(2,3-difluorophenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N3O2/c1-17-10(16)8(14-15-13)5-6-3-2-4-7(11)9(6)12/h2-5H,1H3/b8-5- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFHCJJCQQTOAW-YVMONPNESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=C(C(=CC=C1)F)F)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/C1=C(C(=CC=C1)F)F)/N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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